Tetramethylammonium tribromide
Overview
Description
Tetramethylammonium tribromide is not directly mentioned in the provided papers; however, related compounds such as tetraethylammonium tribromide (TEATB) and tetraalkylammonium tribromides have been synthesized and studied for various applications. These compounds are part of a broader class of quaternary ammonium polyhalides, which are known for their use in halogenation reactions and as phase transfer catalysts .
Synthesis Analysis
The synthesis of related quaternary ammonium tribromides involves the reaction of acetyl derivatives with an equimolar amount of tribromide in a dichloromethane–methanol mixture at room temperature, yielding bromoacetyl derivatives . Similarly, tetraethylammonium tribromide (TEATB) has been synthesized electrochemically in a membrane electrolyzer with high current efficiency, demonstrating an alternative method to hazardous direct bromination .
Molecular Structure Analysis
While the molecular structure of tetramethylammonium tribromide is not provided, studies on similar compounds like tetramethylammonium auride and tetramethylammonium azide reveal that these compounds can crystallize in various systems and exhibit isostructural properties with their halogen analogs . The crystal structure of tetramethylammonium picrate, another related compound, has been determined to belong to the triclinic space group, indicating the versatility in structural arrangements for tetramethylammonium salts .
Chemical Reactions Analysis
Tetraalkylammonium tribromides are effective in selective bromination reactions. For instance, phenols react with benzyltrimethylammonium tribromide or tetrabutylammonium tribromide to yield mono-, di-, or tribromophenols selectively under mild conditions . This demonstrates the utility of tetraalkylammonium tribromides in organic synthesis, particularly in halogenation processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraalkylammonium bromides have been investigated through various methods. Neutron scattering studies of tetramethylammonium bromide in aqueous solutions have provided insights into the hydration patterns and interactions with water molecules . NMR studies have revealed the molecular motions in the solid phase of tetramethylammonium bromide, such as methyl reorientation and isotropic tumbling of the cation . These studies contribute to a deeper understanding of the behavior of tetraalkylammonium salts in different phases.
Scientific Research Applications
Phase Transition Studies
Tetramethylammonium tribromide compounds, including Tetramethylammonium cadmium tribromide, have been studied for their structural phase transition properties at low temperatures. These compounds exhibit a structural phase transition of the order-disorder type, accompanied by ordering of tetramethylammonium ions. This phenomenon is important for understanding the behavior of materials at different temperatures and has implications in material science (Baĭsa et al., 1993).
Organic Synthesis
Tetramethylammonium tribromide derivatives are utilized in organic chemistry for various synthesis processes. For instance, Tetrabutylammonium tribromide (TBATB) is used as a unique reagent for bromodeboronation of organotrifluoroborates, which is a critical step in the efficient synthesis of (Z)-dibromoalkenes from terminal alkynes (Yao et al., 2010). Similarly, TBATB has been found effective as a catalyst for the synthesis of highly functionalized piperidines (Khan et al., 2010).
Catalysis and Oxidation
Tribromide ion immobilized on magnetic nanoparticles, including Tris(tetraalkyl ammonium tribromide), has been used as a catalyst for the oxidation of sulfides to sulfoxides. This application highlights the versatility of tetramethylammonium tribromide in catalytic processes, offering an environmentally friendly and efficient catalyst for organic transformations (Shiri & Tahmasbi, 2017).
Bromination Reactions
Tetramethylammonium tribromide compounds are used extensively in bromination reactions. They serve as efficient and environmentally benign reagents for solvent-free brominations, such as the bromination of phenols (Kuotsu & Sinha, 2014), and for the synthesis of bromoacetyl derivatives (Kajigaeshi et al., 1987).
Analytical Applications
In analytical chemistry, tetramethylammonium tribromide has been used for the voltametric titration of unsaturation in vegetable oils and fatty acids. This method is valued for its accuracy, high sensitivity, and ease of application (Berthelot et al., 1993).
Safety And Hazards
Tetramethylammonium tribromide can cause severe skin burns and eye damage. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
InChI |
InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBJMYWDMJRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.Br[Br-]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
313.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium tribromide | |
CAS RN |
15625-56-6 | |
Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15625-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetramethylammonium tribromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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